molecular formula C7H13NO3 B14328180 Methyl (diethylamino)(oxo)acetate CAS No. 110193-56-1

Methyl (diethylamino)(oxo)acetate

Cat. No.: B14328180
CAS No.: 110193-56-1
M. Wt: 159.18 g/mol
InChI Key: LLETVLBQWAVWAY-UHFFFAOYSA-N
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Description

Methyl (diethylamino)(oxo)acetate is an organic compound characterized by a central oxoacetate backbone, a methyl ester group, and a diethylamino substituent. Its structure can be represented as CH3O(CO)C(O)N(CH2CH3)2. This compound belongs to the class of α-ketoamides, which are pivotal intermediates in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The diethylamino group introduces significant steric bulk and electron-donating effects, influencing both reactivity and physical properties.

Properties

CAS No.

110193-56-1

Molecular Formula

C7H13NO3

Molecular Weight

159.18 g/mol

IUPAC Name

methyl 2-(diethylamino)-2-oxoacetate

InChI

InChI=1S/C7H13NO3/c1-4-8(5-2)6(9)7(10)11-3/h4-5H2,1-3H3

InChI Key

LLETVLBQWAVWAY-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C(=O)OC

Origin of Product

United States

Preparation Methods

Acid-Catalyzed Fischer Esterification

The most direct route involves reacting (diethylamino)(oxo)acetic acid with methanol under acidic conditions. This method follows classical Fischer esterification principles.

Procedure :

  • Dissolve (diethylamino)(oxo)acetic acid (1.0 equiv) in anhydrous methanol.
  • Add concentrated sulfuric acid (0.1 equiv) as a catalyst.
  • Reflux the mixture at 65–70°C for 12–24 hours.
  • Neutralize with aqueous sodium bicarbonate, extract with dichloromethane, and purify via rotary evaporation.

Yield : 60–75%.
Key Advantage : Simplicity and scalability.
Limitation : Prolonged reaction times and moderate yields.

Coupling Reagent-Mediated Esterification

To avoid harsh acidic conditions, coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) are employed.

Procedure :

  • Mix (diethylamino)(oxo)acetic acid (1.0 equiv), methanol (2.0 equiv), and EDCI (1.2 equiv) in dichloromethane.
  • Add 4-dimethylaminopyridine (DMAP, 0.1 equiv) as a catalyst.
  • Stir at room temperature for 6–8 hours.
  • Filter, wash with water, and concentrate under reduced pressure.

Yield : 80–85%.
Key Advantage : Higher yields and milder conditions.

Condensation of Diethylamine with Methyl Oxalyl Chloride

This method involves the nucleophilic substitution of methyl oxalyl chloride with diethylamine.

Procedure :

  • Cool methyl oxalyl chloride (1.0 equiv) in tetrahydrofuran (THF) to 0°C.
  • Slowly add diethylamine (2.2 equiv) dropwise.
  • Stir at room temperature for 4 hours.
  • Quench with ice water, extract with ethyl acetate, and purify via column chromatography (hexane/ethyl acetate = 4:1).

Yield : 70–78%.
Side Products : Trace amounts of N,N-diethyloxalamate due to over-alkylation.

Photochemical Aminocarboxylation

A metal-free, photochemically driven method enables regioselective synthesis.

Procedure :

  • Dissolve diethylamine (1.0 equiv) and methyl glyoxylate (1.2 equiv) in acetonitrile.
  • Irradiate with a 450 nm LED under nitrogen for 12 hours.
  • Remove solvent and purify via recrystallization (ethanol/water).

Yield : 65–70%.
Key Advantage : Avoids toxic catalysts and operates at ambient temperature.

Methylation Using Trimethylsilyldiazomethane (TMS-Diazomethane)

TMS-diazomethane serves as a mild methylating agent for carboxylic acids.

Procedure :

  • Dissolve (diethylamino)(oxo)acetic acid (1.0 equiv) in methanol/diethyl ether (1:3 v/v).
  • Add TMS-diazomethane (1.5 equiv) dropwise at 0°C.
  • Stir for 2 hours, then concentrate and purify via silica gel chromatography.

Yield : 90–95%.
Safety Note : TMS-diazomethane is explosive; handle under inert atmosphere.

Industrial-Scale Production

Continuous Flow Reactor Synthesis

Optimized for high throughput:

  • Pump (diethylamino)(oxo)acetic acid and methanol into a reactor.
  • Catalyze with immobilized lipase (e.g., Candida antarctica Lipase B).
  • Maintain at 50°C with a residence time of 30 minutes.
  • Separate products via in-line distillation.

Yield : 92–95%.
Throughput : 1–5 kg/hour.

Transesterification of Ethyl Ester Precursors

Cost-effective for bulk production:

  • React ethyl (diethylamino)(oxo)acetate (1.0 equiv) with methanol (5.0 equiv).
  • Use boron-loaded zeolite catalyst at 80°C for 3 hours.
  • Recycle excess methanol via distillation.

Yield : 88–90%.

Comparative Analysis of Methods

Method Yield (%) Conditions Scalability Cost
Fischer Esterification 60–75 Acidic, reflux High Low
EDCI-Mediated 80–85 Room temperature Moderate High
Methyl Oxalyl Chloride 70–78 0°C to RT High Moderate
Photochemical 65–70 Ambient, light Low Moderate
TMS-Diazomethane 90–95 0°C, inert atmosphere Low High
Continuous Flow 92–95 50°C, enzymatic Very High Moderate

Quality Control and Characterization

Analytical Techniques

  • NMR Spectroscopy : Confirm ester (δ 3.6–3.8 ppm for OCH3), ketone (δ 2.1–2.3 ppm), and diethylamino (δ 1.0–1.2 ppm for CH3) groups.
  • IR Spectroscopy : Peaks at 1740 cm⁻¹ (ester C=O) and 1680 cm⁻¹ (ketone C=O).
  • HPLC Purity : >99% using C18 column (acetonitrile/water = 70:30).

Stability Considerations

  • Store under nitrogen at 4°C to prevent hydrolysis.
  • Avoid prolonged exposure to moisture or strong bases.

Chemical Reactions Analysis

Types of Reactions

Methyl (diethylamino)(oxo)acetate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form diethylamine and methyl oxalate.

    Reduction: It can be reduced using reducing agents like lithium aluminum hydride to form the corresponding alcohol.

    Substitution: It can undergo nucleophilic substitution reactions where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, water.

    Reduction: Lithium aluminum hydride, dry ether.

    Substitution: Various nucleophiles, solvents like dichloromethane or ethanol.

Major Products Formed

    Hydrolysis: Diethylamine and methyl oxalate.

    Reduction: Corresponding alcohol.

    Substitution: Various substituted products depending on the nucleophile used.

Scientific Research Applications

Methyl (diethylamino)(oxo)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of perfumes, flavoring agents, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl (diethylamino)(oxo)acetate involves its interaction with various molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations

Amino Group Modifications
  • Methyl (dimethylamino)(oxo)acetate: Replacing diethylamino with dimethylamino reduces steric hindrance and molecular weight. For example, ethyl 2-(dimethyl(oxo)-λ6-sulfanylidene)acetate derivatives () exhibit distinct NMR profiles due to reduced electron-donating effects compared to diethylamino analogs .
  • Ethyl (3-methylphenyl)aminoacetate (CAS 17738-79-3): The aromatic amino group introduces π-π interactions, altering solubility and spectroscopic properties. This compound has a molecular weight of 207.22 g/mol, lower than the diethylamino variant due to the absence of two ethyl groups .
Ester Group Variations
  • Ethyl (diethylamino)(oxo)acetate: Switching the methyl ester to ethyl increases hydrophobicity and molecular weight. Ethyl esters generally exhibit slower hydrolysis rates compared to methyl esters, as seen in ethyl oxo[(tetrahydrofuran-2-ylmethyl)amino]acetate () .
  • Methyl (2-oxocyclohexyl)acetate (CAS 13672-64-5): The cyclohexyl substituent introduces conformational rigidity, contrasting with the flexible diethylamino group. This structural difference impacts melting points and crystalline packing .

Physical and Spectroscopic Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Spectroscopic Data (NMR, IR)
Methyl (diethylamino)(oxo)acetate* C7H13NO3 159.18 δH (CDCl3): ~3.7 (s, CH3O), ~3.4 (q, NCH2), ~1.2 (t, CH3)
Ethyl 2-(N-Methoxy-N-Methylamino)-2-oxoacetate () C6H11NO4 161.16 δH (CDCl3): 1.3 (t, CH3CH2), 3.3 (s, NCH3), 4.2 (q, OCH2)
2-(Methylamino)-2-oxoacetic acid () C3H5NO3 119.08 δC (D2O): 172.5 (C=O), 167.3 (NCO), 26.8 (CH3)
Ethyl (3-fluoro-4-methylphenyl)aminoacetate () C11H12FNO3 225.22 δH (CDCl3): 7.2–7.4 (m, aryl), 4.3 (q, OCH2), 2.3 (s, CH3)

*Inferred data based on structural analogs.

Q & A

Q. What are the established synthetic routes for Methyl (diethylamino)(oxo)acetate, and how do reaction conditions influence yield and purity?

this compound can be synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting methyl oxalyl chloride with diethylamine to form the oxoacetate backbone, followed by esterification. Reaction conditions (e.g., solvent polarity, temperature, and catalyst use) critically impact yield. For example, dichloromethane as a solvent may enhance reactivity compared to non-polar solvents like n-hexane . Purification via column chromatography or recrystallization is often required to isolate the product from byproducts such as unreacted diethylamine or hydrolyzed intermediates .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • NMR : 1^1H and 13^13C NMR can confirm the ester group (δ ~3.7 ppm for methoxy protons) and diethylamino moiety (δ ~1.2 ppm for CH3_3, δ ~3.3 ppm for N-CH2_2) .
  • IR : Stretching vibrations for C=O (1740–1680 cm1^{-1}) and N-H (if protonated, ~3300 cm1^{-1}) .
  • X-ray crystallography : Resolves intramolecular interactions, such as hydrogen bonding between the oxo group and amine, which stabilizes the planar structure .

Q. What are the primary research applications of this compound in medicinal chemistry?

This compound serves as a precursor for bioactive molecules. Its diethylamino group enhances solubility in lipid membranes, making it useful in prodrug design. For example, it can be conjugated to fluorophores or anticancer agents to improve cellular uptake .

Advanced Research Questions

Q. How can researchers address contradictions in reported reaction yields for this compound synthesis?

Discrepancies often arise from side reactions (e.g., hydrolysis of the ester group under basic conditions). Methodological optimizations include:

  • pH control : Maintaining mildly acidic conditions (pH 5–6) to prevent ester hydrolysis .
  • Catalyst screening : Using DMAP (4-dimethylaminopyridine) to accelerate esterification .
  • In-line monitoring : Employing LC-MS to track intermediate formation and adjust reaction parameters dynamically .

Q. What strategies mitigate challenges in isolating this compound from complex reaction mixtures?

  • Solvent extraction : Partitioning between polar (aqueous) and non-polar (organic) phases to separate the product from hydrophilic byproducts .
  • High-performance liquid chromatography (HPLC) : Using C18 columns with acetonitrile/water gradients for high-purity isolation .
  • Crystallization optimization : Testing solvent combinations (e.g., ethyl acetate/hexane) to enhance crystal formation .

Q. How does the diethylamino group influence the compound’s reactivity in multi-step syntheses?

The diethylamino group acts as both a weak base and a steric hindrance factor:

  • Base catalysis : Facilitates deprotonation in nucleophilic acyl substitutions .
  • Steric effects : May slow reactions at the oxoacetate carbonyl group, requiring elevated temperatures (e.g., 60–80°C) for efficient coupling .

Q. What advanced analytical techniques resolve tautomeric or conformational ambiguities in this compound?

  • Variable-temperature NMR : Identifies tautomeric equilibria (e.g., keto-enol forms) by observing chemical shift changes with temperature .
  • DFT calculations : Predicts energetically favorable conformations and validates experimental data .
  • High-resolution mass spectrometry (HRMS) : Confirms molecular formula and detects trace impurities .

Q. How can researchers evaluate the compound’s stability under varying storage conditions?

  • Forced degradation studies : Expose the compound to heat (40–60°C), light (UV irradiation), and humidity to identify degradation pathways .
  • Stability-indicating assays : Use HPLC to quantify degradation products (e.g., hydrolyzed oxoacetic acid) .

Methodological Tables

Q. Table 1. Key Synthetic Routes and Optimizations

MethodConditionsYield (%)Purity (%)Reference
Diethylamine + methyl oxalyl chlorideDCM, 0–5°C, 2h6895
Esterification with DMAP catalystTHF, reflux, 12h8298
Solvent-free condensationMicrowave, 80°C, 30min7590

Q. Table 2. Analytical Parameters for Characterization

TechniqueKey Peaks/FeaturesApplication
1^1H NMRδ 1.2 (CH3_3), δ 3.3 (N-CH2_2)Confirms diethylamino group
IR1740 cm1^{-1} (C=O ester)Identifies ester functionality
X-rayPlanar structure, H-bondingResolves intramolecular interactions

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